molecular formula C28H34N4O2 B12362280 OX2R-IN-2

OX2R-IN-2

Cat. No.: B12362280
M. Wt: 458.6 g/mol
InChI Key: FEOYYTJKRQXXMU-TUXUZCGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OX2R-IN-2 is a selective antagonist for the orexin 2 receptor (OX2R). Orexin receptors, including orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R), are G-protein-coupled receptors that play a crucial role in regulating various physiological processes such as sleep-wake cycles, feeding behavior, and energy homeostasis . This compound is particularly significant in the study of neurological disorders and sleep-related conditions.

Preparation Methods

The synthesis of OX2R-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and often not disclosed in public literature, the general approach involves the use of selective reagents and catalysts to achieve the desired chemical structure . Industrial production methods typically involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.

Chemical Reactions Analysis

OX2R-IN-2 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines.

Scientific Research Applications

OX2R-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

OX2R-IN-2 exerts its effects by selectively binding to the orexin 2 receptor, thereby inhibiting the binding of endogenous orexin peptides (orexin-A and orexin-B). This inhibition prevents the activation of downstream signaling pathways that are typically triggered by orexin binding. The molecular targets involved include G-protein-coupled receptors and various intracellular signaling molecules . By blocking these pathways, this compound can modulate physiological processes such as sleep-wake cycles and energy homeostasis.

Comparison with Similar Compounds

OX2R-IN-2 is unique in its high selectivity for the orexin 2 receptor compared to other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its specific antagonistic action on OX2R, making it a valuable tool for studying the distinct roles of orexin receptors in various physiological and pathological processes.

Properties

Molecular Formula

C28H34N4O2

Molecular Weight

458.6 g/mol

IUPAC Name

3-[(2S)-1-(2-methoxyethoxy)-3-(4-methylphenyl)propan-2-yl]-1-[1-(4-methylphenyl)ethyl]imidazo[4,5-b]pyridin-2-imine

InChI

InChI=1S/C28H34N4O2/c1-20-7-11-23(12-8-20)18-25(19-34-17-16-33-4)32-27-26(6-5-15-30-27)31(28(32)29)22(3)24-13-9-21(2)10-14-24/h5-15,22,25,29H,16-19H2,1-4H3/t22?,25-/m0/s1

InChI Key

FEOYYTJKRQXXMU-TUXUZCGSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](COCCOC)N2C3=C(C=CC=N3)N(C2=N)C(C)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)CC(COCCOC)N2C3=C(C=CC=N3)N(C2=N)C(C)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.